4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine
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Overview
Description
4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine is a complex organic compound with a unique structure that includes both amino and phosphinothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with phosphorus trichloride and sulfur to form the phosphinothioyl intermediate. This intermediate is then reacted with 4-aminobenzene-1,4-diamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The amino and phosphinothioyl groups can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Para-phenylenediamine: A related compound with similar amino groups but lacking the phosphinothioyl group.
4-N-[(4-aminoanilino)phenyl]benzene-1,4-diamine: Another similar compound with a different substituent pattern.
Uniqueness
4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine is unique due to the presence of both amino and phosphinothioyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
114607-34-0 |
---|---|
Molecular Formula |
C12H15N4OPS |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H15N4OPS/c13-9-1-5-11(6-2-9)15-18(17,19)16-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H3,15,16,17,19) |
InChI Key |
CKVLAFHSWQYGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NP(=S)(NC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
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